Methyl 2-methoxypyrimidine-5-carboxylate
Description
Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry
Pyrimidine, a fundamental heterocyclic aromatic compound, holds a position of paramount importance in the realm of heterocyclic chemistry. Its derivatives are ubiquitous in nature, forming the structural backbone of essential biomolecules such as the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids (DNA and RNA). This inherent biological relevance has spurred extensive research into the synthesis and functionalization of pyrimidine-containing molecules.
The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets with high affinity and specificity. The nitrogen atoms in the ring can act as hydrogen bond acceptors, while the carbon atoms can be functionalized to modulate the electronic and steric properties of the molecule, thereby fine-tuning its biological activity. This versatility has led to the incorporation of the pyrimidine motif into a multitude of approved drugs with diverse therapeutic applications, including antiviral, anticancer, antibacterial, and anti-inflammatory agents.
Overview of Pyrimidine Carboxylates as Synthetic Precursors
Within the broad class of pyrimidine derivatives, pyrimidine carboxylates, such as Methyl 2-methoxypyrimidine-5-carboxylate, are particularly valuable as synthetic precursors. The ester functional group is a versatile handle for a wide range of chemical transformations. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other functional groups. The ester itself can undergo reactions such as reduction to an alcohol or reaction with Grignard reagents to form tertiary alcohols.
This reactivity allows for the elaboration of the pyrimidine core, enabling the construction of complex molecular architectures. The presence of other substituents on the pyrimidine ring, such as the methoxy (B1213986) group in the title compound, further influences the reactivity and allows for selective modifications at different positions of the ring. For instance, the methoxy group can be a leaving group in nucleophilic aromatic substitution reactions, providing a route to introduce a variety of other functionalities at the 2-position. The strategic combination of a reactive carboxylate group and other substituents makes pyrimidine carboxylates powerful building blocks for the synthesis of novel compounds with desired chemical and biological properties.
Chemical and Physical Properties of this compound
A comprehensive understanding of the chemical and physical properties of this compound is essential for its effective use in synthesis. These properties dictate the conditions required for its reactions, its solubility in various solvents, and the methods for its purification and characterization.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 38373-46-5 |
| Molecular Formula | C7H8N2O3 |
| Molecular Weight | 168.15 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 114-118 °C |
| Boiling Point | Not available |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), and other common organic solvents. |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes, often involving the construction of the pyrimidine ring from acyclic precursors. A common and effective method involves the condensation of a three-carbon building block with an amidine derivative.
One general and high-yielding approach to 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt. organic-chemistry.org In the case of this compound, O-methylisourea or its salt would be the required amidine component. This method is advantageous as it allows for the direct installation of the methoxy group at the 2-position and the methyl carboxylate at the 5-position in a single cyclization step. organic-chemistry.org
The key intermediate, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, is typically prepared by the condensation of methyl formate (B1220265) with methyl 3,3-dimethoxypropionate in the presence of a strong base like sodium hydride. organic-chemistry.org This stable intermediate then readily reacts with the amidinium salt to form the desired pyrimidine derivative in good to excellent yields. organic-chemistry.org
Reactivity and Chemical Transformations
The reactivity of this compound is governed by the interplay of its constituent functional groups: the electron-deficient pyrimidine ring, the methoxy group at the 2-position, and the methyl carboxylate group at the 5-position.
The ester group is a primary site for chemical modification. It can be hydrolyzed under acidic or basic conditions to yield 2-methoxypyrimidine-5-carboxylic acid. This carboxylic acid can then be activated, for example, by conversion to an acid chloride, and subsequently reacted with a wide range of nucleophiles to form amides, which are prevalent in many biologically active molecules. The ester can also be reduced to the corresponding primary alcohol, 5-(hydroxymethyl)-2-methoxypyrimidine, using reducing agents such as lithium aluminum hydride.
The methoxy group at the 2-position is susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles. This allows for the introduction of various substituents at this position, further diversifying the range of accessible derivatives. The electron-withdrawing nature of the pyrimidine ring facilitates such substitution reactions.
Applications in Organic Synthesis and Medicinal Chemistry
The versatile reactivity of this compound makes it a valuable building block in both organic synthesis and medicinal chemistry. Its ability to be transformed into a variety of other functionalized pyrimidines allows for the construction of complex molecular scaffolds.
In medicinal chemistry, the pyrimidine core is a key pharmacophore in numerous therapeutic agents. This compound serves as a convenient starting material for the synthesis of more elaborate pyrimidine derivatives that can be screened for biological activity. For example, the ester can be converted to an amide, and the resulting N-substituted 2-methoxypyrimidine-5-carboxamides can be evaluated as potential enzyme inhibitors or receptor antagonists. The ability to modify both the 5-position (via the carboxylate) and the 2-position (via substitution of the methoxy group) provides a powerful strategy for generating libraries of compounds for drug discovery programs.
While specific, publicly available examples of the direct use of this compound in the synthesis of marketed drugs are not readily found, its structural motifs are present in many biologically active compounds. The general synthetic utility of 2-substituted pyrimidine-5-carboxylates is well-established in the chemical literature, indicating the importance of compounds like this compound as intermediates in the synthesis of novel pharmaceutical candidates.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methoxypyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-11-6(10)5-3-8-7(12-2)9-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEORWXODGHOOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504874 | |
| Record name | Methyl 2-methoxypyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38373-46-5 | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38373-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methoxypyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 2 Methoxypyrimidine 5 Carboxylate and Its Analogues
Classical and Contemporary Synthetic Routes to Pyrimidine-5-carboxylates
The construction of the pyrimidine (B1678525) core can be broadly categorized into two main approaches: the formation of the ring through cyclization reactions of acyclic precursors and the modification of a pre-existing pyrimidine ring, often via nucleophilic substitution.
Cyclization Reactions
Cyclization strategies involve the condensation of two or three components that together provide the requisite carbon and nitrogen atoms to form the heterocyclic ring. These methods are fundamental to pyrimidine synthesis and offer a high degree of flexibility in introducing substituents.
A highly effective and direct method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts. organic-chemistry.org This approach is notable for providing pyrimidines without substitution at the 4- and 6-positions, which can be challenging to achieve via other classical methods. organic-chemistry.org
The key precursor, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, is prepared by condensing methyl formate (B1220265) with methyl 3,3-dimethoxypropionate. organic-chemistry.org This stable reagent then undergoes a cyclocondensation reaction with various amidinium salts to furnish the desired pyrimidine-5-carboxylate derivatives in yields ranging from moderate to excellent. organic-chemistry.org This method's versatility allows for the introduction of diverse substituents at the 2-position of the pyrimidine ring, depending on the structure of the amidinium salt used. organic-chemistry.org
| Entry | Amidinium Salt Substituent (R) | Product | Yield (%) |
|---|---|---|---|
| 1 | H | Methyl pyrimidine-5-carboxylate | 78 |
| 2 | CH₃ | Methyl 2-methylpyrimidine-5-carboxylate | 85 |
| 3 | NH₂ | Methyl 2-aminopyrimidine-5-carboxylate | 92 |
| 4 | OCH₃ | Methyl 2-methoxypyrimidine-5-carboxylate | 68 |
| 5 | Phenyl | Methyl 2-phenylpyrimidine-5-carboxylate | 81 |
The cyclization of β-formyl enamides represents another pathway to the pyrimidine nucleus. A notable example involves a samarium chloride-catalyzed cyclization of β-formyl enamides, utilizing urea (B33335) as the source of the N-C-N fragment. organic-chemistry.orgresearchgate.net This reaction is efficiently promoted by microwave irradiation, which often leads to shorter reaction times and improved yields compared to conventional heating. organic-chemistry.orgresearchgate.net This method provides a novel and efficient route for pyrimidine synthesis from readily accessible starting materials. organic-chemistry.org The β-formyl enamide precursor contains the C4-C5-C6 and N1 portion of the pyrimidine ring, which then condenses with urea to complete the heterocycle.
The condensation of a three-carbon dielectrophilic component with urea or its derivatives is a cornerstone of pyrimidine synthesis, famously exemplified by the Biginelli reaction. umich.edu This multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea to produce dihydropyrimidines, which can be subsequently oxidized to pyrimidines. researchgate.net
A related approach for the synthesis of pyrimidine-5-carboxamides involves a one-pot, three-component reaction of a substituted aldehyde, a 3-ketoamide, and urea. umich.edu For instance, the reaction of acetoacetanilide, benzaldehyde, and urea, catalyzed by chloroacetic acid under solvent-free conditions at 90 °C, yields the corresponding 6-methyl-2-oxo-N,4-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide in high yield. umich.edu While this example leads to a dihydropyrimidine (B8664642) derivative, it illustrates the general principle of using urea as a key building block in constructing the pyrimidine core with a carboxamide function at the 5-position.
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of pre-formed pyrimidine rings, particularly those bearing good leaving groups such as halogens. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, leading to the displacement of the leaving group. mdpi.comuniatlantico.edu.co
The synthesis of this compound can be achieved by the nucleophilic displacement of a halogen atom, typically chlorine, from the 2-position of a pyrimidine-5-carboxylate precursor. The reaction involves treating a 2-chloropyrimidine (B141910) derivative with a methoxide (B1231860) source, such as sodium methoxide in methanol (B129727).
This strategy is widely applicable for introducing alkoxy groups onto the pyrimidine ring. For example, studies on 6-alkoxy-4-chloro-5-nitropyrimidines have shown that the chlorine atom is readily displaced by primary amines. chemrxiv.org In a related fashion, the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with sodium hydroxide (B78521) in methanol or ethanol (B145695) results in the substitution of a chlorine atom by the corresponding alkoxide ion, demonstrating the feasibility of this type of transformation. mdpi.comuniatlantico.edu.co The reactivity of halogens on the pyrimidine ring is position-dependent, with the C2, C4, and C6 positions being activated for nucleophilic attack. The presence of electron-withdrawing groups, such as a carboxylate at the C5 position, further enhances this reactivity.
| Starting Material | Reagent | Product of Methoxy (B1213986) Substitution | Conditions |
|---|---|---|---|
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | NaOH / Methanol | 2-Amino-4-chloro-6-methoxypyrimidine-5-carbaldehyde | Room Temperature |
| 4-Chloro-6-methoxy-5-nitropyrimidine | N-Benzylamine (further reacts with methoxy group) | (Intermediate: 4-(Benzylamino)-6-methoxy-5-nitropyrimidine) | Room Temperature |
Regioselective Functionalization Approaches
The precise introduction of functional groups onto the pyrimidine core is paramount for the synthesis of complex derivatives like this compound. Regioselective functionalization allows for the specific targeting of a particular carbon atom on the pyrimidine ring, which is often challenging due to the electronic nature of the heterocycle.
Organometallic reagents have proven to be powerful tools for achieving high regioselectivity in the functionalization of pyrimidines. The use of organolithium reagents enables the introduction of various side chains at specific positions. researchgate.net For instance, the inherent reactivity of different positions on the pyrimidine ring can be exploited, with the C-4 position often being more susceptible to nucleophilic attack than the C-2 position. researchgate.net This differential reactivity allows for selective substitution when using organolithium reagents. researchgate.net
Furthermore, directed metallation strategies employing magnesium-based reagents have emerged as a highly effective method for regioselective C-H functionalization. The use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) facilitates successive and chemoselective magnesiations of the pyrimidine ring. This approach allows for the introduction of various electrophiles in a controlled manner, leading to highly functionalized pyrimidine derivatives with excellent yields.
A general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been developed, which offers a high-yielding and direct route to pyrimidines that are unsubstituted at the 4-position. organic-chemistry.org This method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts, resulting in the corresponding 2-substituted pyrimidine-5-carboxylic esters in moderate to excellent yields. organic-chemistry.org This approach is particularly valuable as it circumvents challenges associated with traditional methods for accessing this substitution pattern. organic-chemistry.org
Table 1: Comparison of Regioselective Functionalization Methods
| Method | Reagent | Position Targeted | Advantages |
| Organolithium Chemistry | Organolithium reagents | Typically C-4 | Good for introducing hydrophobic side chains |
| Directed Magnesiation | TMPMgCl·LiCl | Various (directed) | High regioselectivity and chemoselectivity |
| Amidinium Salt Condensation | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | C-5 carboxylate | High-yielding, direct route to 4-unsubstituted pyrimidines |
Organometallic Catalysis in Pyrimidine-5-carboxylate Synthesis
Organometallic catalysis has revolutionized the synthesis of complex heterocyclic compounds, and the preparation of pyrimidine-5-carboxylates is no exception. These methods offer mild reaction conditions, high functional group tolerance, and novel pathways to desired products.
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of pyrimidine derivatives. The Suzuki-Miyaura coupling, for example, is a widely used method for the arylation of pyrimidine rings. bohrium.com This reaction typically involves the coupling of a halopyrimidine with an arylboronic acid in the presence of a palladium catalyst and a base. bohrium.com
Palladium catalysis is also crucial for carbonylation reactions, which introduce a carbonyl group into a molecule. researchgate.net This is particularly relevant for the synthesis of pyrimidine-5-carboxylates. Palladium-catalyzed oxidative carbonylation reactions provide a pathway to convert pyrimidine precursors into their corresponding esters. researchgate.net For instance, a method for the palladium-catalyzed carbonylation of aryl bromides at atmospheric pressure has been developed using Xantphos as a ligand, which is effective for the direct synthesis of methyl esters. nih.gov Such methodologies could be adapted for the synthesis of this compound from a suitable 5-halopyrimidine precursor.
Furthermore, palladium-catalyzed carboxylation reactions using carbon dioxide as a C1 source represent a greener alternative for the synthesis of carboxylic acids and their derivatives. mdpi.com While direct application to the target molecule may require specific catalyst and substrate development, the principle of palladium-catalyzed incorporation of CO2 into aryl halides is a promising avenue for future synthetic strategies. mdpi.com
Table 2: Examples of Palladium-Catalyzed Reactions in Pyrimidine Synthesis
| Reaction Type | Reactants | Catalyst System | Product Type |
| Suzuki-Miyaura Coupling | 5-Bromopyrimidine, Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 5-Arylpyrimidine |
| Carbonylation | Aryl bromide, CO, Methanol | Pd(OAc)₂, Xantphos | Methyl arylcarboxylate |
| Carboxylation | 2-Bromoaniline, CO₂, Isocyanide | Pd(OAc)₂, BuPdAd₂ | Quinazoline derivative |
Targeted Esterification and Alkylation Processes
The final steps in the synthesis of this compound often involve the formation of the methyl ester and the introduction of the methoxy group. These transformations require targeted and efficient esterification and alkylation methods.
The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. For the synthesis of this compound, the precursor would be 2-methoxypyrimidine-5-carboxylic acid. clearsynth.com
A variety of reagents and catalysts can be employed for this esterification. Classical methods include Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst. More modern and milder methods are often preferred to avoid harsh conditions that could lead to the degradation of the pyrimidine ring. Reagents such as trimethylsilyldiazomethane (B103560) offer a convenient and efficient method for the methyl esterification of carboxylic acids under mild conditions. ed.ac.uk Another effective reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which facilitates the esterification of carboxylic acids with alcohols in the presence of a base. researchgate.net
Table 3: Common Reagents for Methyl Esterification
| Reagent/Method | Conditions | Advantages |
| Methanol/Acid Catalyst | Reflux | Inexpensive reagents |
| Trimethylsilyldiazomethane | Mild, often room temperature | High yielding, tolerant of many functional groups |
| DMTMM | Room temperature | Mild conditions, efficient |
The introduction of the 2-methoxy group can be achieved through the selective methylation of a 2-hydroxypyrimidine (B189755) precursor. The tautomeric nature of hydroxypyrimidines can sometimes lead to a mixture of N- and O-alkylation products. Therefore, achieving high selectivity for O-methylation is crucial.
The choice of methylating agent and reaction conditions plays a significant role in directing the regioselectivity of the alkylation. While direct alkylation of hydroxypyrimidines can sometimes be challenging, alternative strategies exist. For instance, the alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with benzyl (B1604629) halides has been shown to selectively form O-alkoxy derivatives. researchgate.net While this is a different heterocyclic system, the principles of selective O-alkylation can be applied to hydroxypyrimidines.
In the case of amino-substituted pyrimidines, methylation can also occur on the exocyclic amino group. Therefore, if a synthetic route proceeds through an amino-pyrimidine intermediate, careful selection of protecting groups or specific methylation conditions would be necessary to achieve the desired 2-methoxy substitution.
Industrial Scale Synthesis Considerations
The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges. For a compound like this compound, factors such as cost-effectiveness, safety, environmental impact, and process robustness are of utmost importance.
The development of a scalable synthetic route often involves optimizing reaction conditions to maximize yield and minimize waste. This can include exploring alternative, less expensive starting materials and reagents, as well as developing efficient purification methods. mdpi.com Continuous manufacturing processes, such as those utilizing hot-melt extrusion, are gaining traction in the pharmaceutical industry as they can offer improved efficiency, consistency, and safety compared to traditional batch processes. mdpi.com
A thorough risk assessment of the entire manufacturing process is crucial to identify and mitigate potential hazards. mdpi.com This includes evaluating the thermal stability of intermediates and the final product, as well as understanding the potential for runaway reactions. Process Analytical Technology (PAT) plays a vital role in monitoring and controlling critical process parameters in real-time, ensuring consistent product quality. mdpi.com For a crystalline product, control of polymorphism and particle size is also a key consideration in the final steps of manufacturing.
Chemical Transformations and Reactivity of Methyl 2 Methoxypyrimidine 5 Carboxylate
Ester Hydrolysis and Carboxylic Acid Derivatization
The ester functional group in Methyl 2-methoxypyrimidine-5-carboxylate is susceptible to hydrolysis, a fundamental reaction that converts the ester into its corresponding carboxylic acid, 2-methoxypyrimidine-5-carboxylic acid. researchgate.netchemicalbook.comclearsynth.comcymitquimica.com This transformation is typically achieved under basic conditions, for instance, by treatment with alkali metal hydroxides like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH). researchgate.netjocpr.com The resulting carboxylate salt is then neutralized with acid to yield the free carboxylic acid. This hydrolysis is a crucial step for further derivatization, as the carboxylic acid group is a versatile handle for creating a wide array of other functional groups. jocpr.com
Once formed, 2-methoxypyrimidine-5-carboxylic acid can be converted into various derivatives. For example, it can be transformed into amides through reaction with amines, often facilitated by coupling agents. It can also be converted to other esters or acid halides. The process of converting carboxylic acids into hydrazides by reacting them with agents like 2-hydrazinoquinoline (B107646) (HQ) after activation with reagents such as 2,2'-dipyridyl disulfide (DPDS) and triphenylphosphine (B44618) (TPP) is a known derivatization method. nih.govnih.gov
| Reaction | Reagents | Product |
| Ester Hydrolysis | 1. NaOH or LiOH, H₂O/EtOH 2. H⁺ | 2-methoxypyrimidine-5-carboxylic acid |
| Amide Formation | Amine, Coupling Agent | 2-methoxypyrimidine-5-carboxamide derivative |
| Hydrazide Formation | 1. DPDS, TPP 2. HQ | 2-methoxypyrimidine-5-carbohydrazide derivative |
Reduction Reactions of the Ester and Pyrimidine (B1678525) Ring
The reduction of this compound can proceed via two main pathways: selective reduction of the ester group or reduction of the pyrimidine ring itself. The outcome is highly dependent on the reducing agent and the reaction conditions. rsc.orgresearchgate.net
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester group to a primary alcohol, yielding (2-methoxypyrimidin-5-yl)methanol. researchgate.net However, the reactivity of LiAlH₄ is not always limited to the ester group, and concurrent ring reduction can occur. researchgate.net Milder or more selective reducing agents, such as lithium borohydride (B1222165) (LiBH₄) or diisobutylaluminum hydride (DIBAL-H), are often employed to achieve selective reduction of esters in the presence of other reducible groups. harvard.eduyoutube.com For instance, DIBAL-H can reduce esters to aldehydes under controlled conditions. youtube.com
The electron-withdrawing nature of the carboxylate group at the C5 position can make the pyrimidine ring susceptible to reduction, particularly by hydride reagents. researchgate.net The reduction of pyrimidine derivatives often occurs when an electron-withdrawing group is present at the 4 or 5-position of the ring. researchgate.net The mechanism typically involves the attack of a hydride ion at an electron-deficient position, such as C4 or C6, leading to the formation of 1,4- or 1,6-dihydropyrimidine derivatives. researchgate.net
Studies on similar compounds, such as ethyl 2-methylthio-(or 2-ethoxy)pyrimidine-5-carboxylate, have shown that reduction with LiAlH₄ can yield the corresponding 1,6-dihydropyrimidine-5-carboxylate as the main product. researchgate.net This suggests that under certain conditions, the pyrimidine ring of this compound could also be preferentially reduced over the ester group. The catabolism of pyrimidines in biological systems also involves the reduction of the C5-C6 double bond by enzymes like dihydropyrimidine (B8664642) dehydrogenase to form dihydropyrimidines. umich.educreative-proteomics.com
| Reducing Agent | Target Moiety | Potential Product(s) |
| LiAlH₄ | Ester and/or Pyrimidine Ring | (2-methoxypyrimidin-5-yl)methanol, Dihydropyrimidine derivatives |
| LiBH₄ | Ester | (2-methoxypyrimidin-5-yl)methanol |
| DIBAL-H | Ester | (2-methoxypyrimidin-5-yl)methanol or 2-methoxypyrimidine-5-carbaldehyde |
| NaBH₄ | Pyrimidine Ring | Dihydropyrimidine derivatives |
Oxidation Reactions of Methoxy (B1213986) and Methyl Groups
While specific studies on the oxidation of this compound are not extensively detailed, the reactivity of the methoxy group and the pyrimidine ring can be inferred from related structures. The pyrimidine ring itself can be oxidized, for example, by osmium tetroxide, which tends to attack the C5-C6 double bond to form diols. nih.gov Alkyl-substituted pyrimidines can undergo oxidation of the alkyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). researchgate.net
The methoxy group at the C2 position is generally stable to oxidation. However, under specific enzymatic conditions, such as with aldehyde oxidase or xanthine (B1682287) oxidase, oxidation of related heterocyclic systems can occur. nih.gov In the context of cellular DNA, methyl groups on pyrimidine bases can be oxidized in a stepwise manner to hydroxymethyl, formyl, and carboxyl groups by certain enzymes. researchgate.net While not a direct chemical oxidation, this highlights the potential for oxidation at positions on the pyrimidine ring.
Nucleophilic Substitution Reactions on the Pyrimidine Ring
The pyrimidine ring is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr) reactions, especially when activated by electron-withdrawing groups and bearing a good leaving group. wikipedia.orglibretexts.org In pyrimidine systems, the C2, C4, and C6 positions are electrophilic and susceptible to nucleophilic attack. echemi.com The stability of the intermediate anionic species (a Meisenheimer-like complex) is a key factor in determining the regioselectivity of the attack. libretexts.orgechemi.com
In this compound, the methoxy group at the C2 position can potentially act as a leaving group, although methoxide (B1231860) is not as good a leaving group as a halide. Nucleophilic substitution on pyridines and pyrimidines often occurs regioselectively at the 2- and 4-positions because the negative charge in the intermediate can be delocalized onto the ring nitrogen atoms, which provides significant stabilization. echemi.comstackexchange.com Therefore, a strong nucleophile could potentially displace the methoxy group at the C2 position. Studies on related 4-chloro-2-methylthiopyrimidine-5-carboxylates show that various nucleophiles can displace the chloro group at the C4 position, and under certain conditions, even the methylthio group at C2 can be displaced. rsc.org
| Position of Attack | Activating/Directing Groups | Rationale for Reactivity |
| C2 | Methoxy group (potential leaving group), Ring Nitrogens | Electrophilic carbon due to adjacent nitrogen atoms. |
| C4/C6 | Ring Nitrogens, Carboxylate at C5 | Electrophilic positions activated by ring nitrogens; intermediate anion stabilized by resonance involving nitrogen. echemi.comstackexchange.com |
Acid-Catalyzed Cleavage Mechanisms
The methoxy group of this compound can be cleaved under acidic conditions. acs.org The general mechanism for the acid-catalyzed cleavage of aryl ethers involves the protonation of the ether oxygen, followed by a nucleophilic substitution reaction (either SN1 or SN2) by a nucleophile present in the medium. wikipedia.org For 2-methoxypyrimidine, studies have shown that acid-catalyzed cleavage occurs. acs.org The protonated ether becomes a better leaving group (methanol), and a nucleophile can then attack the C2 position.
Furthermore, the pyrimidine ring itself can undergo cleavage under certain acidic conditions. For instance, the reduction of a substituted pyrimidine-5-carboxylate with iron in aqueous acetic acid resulted in the cleavage of the pyrimidine ring. rsc.org While these are specific conditions, it points to the potential instability of the pyrimidine ring under certain acid-catalyzed reactions. The presence of a phenolic hydroxyl group in lignin (B12514952) model compounds has been shown to dramatically increase the rate of acid-catalyzed β-O-4 bond cleavage, highlighting the significant role substituents can play in such reactions. acs.org
Derivatization and Structural Modification Strategies for Pyrimidine 5 Carboxylates
Introduction of Varied Substituents at Pyrimidine (B1678525) Ring Positions
The pyrimidine ring of Methyl 2-methoxypyrimidine-5-carboxylate can be functionalized at its various positions to introduce new chemical moieties. The electronic nature of the ring, influenced by the two nitrogen atoms, the methoxy (B1213986) group, and the carboxylate group, dictates the strategy for these modifications.
Halogenation of the pyrimidine ring is a key step for introducing further diversity, as the halogen atom can serve as a leaving group for nucleophilic substitution or as a handle for cross-coupling reactions. While direct halogenation of this compound is not extensively detailed, the chemistry of related pyrimidines suggests that positions C4 and C6 are the most likely sites for electrophilic attack, although the ring is generally electron-deficient. More commonly, halogenated pyrimidines are synthesized from precursors like barbituric acid derivatives, which can be converted to chloro-pyrimidines using reagents like phosphorus oxychloride (POCl₃). youtube.com These chlorinated intermediates are then primed for further reactions.
The introduction of amino and alkylamino groups onto the pyrimidine ring is a common strategy in the synthesis of biologically active molecules. This is typically achieved through nucleophilic aromatic substitution (SNAr) on a halogenated pyrimidine precursor. For instance, a 6-chloro-pyrimidine derivative can react with various primary or secondary amines to displace the chloride and form the corresponding 6-amino or 6-(alkylamino)pyrimidine. nih.gov This approach offers a straightforward method to a wide array of derivatives.
The process often involves heating the halogenated pyrimidine with an excess of the desired amine, sometimes in the presence of a base to neutralize the HCl generated during the reaction. researchgate.net Both thermal and microwave-assisted conditions have been proven effective for this transformation. researchgate.net
Table 1: Representative Amination Reactions on Halogenated Pyrimidine Scaffolds
| Starting Material | Amine | Product | Reaction Type |
| 6-Chloro-pyrimidine derivative | Various amines | 4-Amino-5-((4-chlorophenyl)diazenyl)-6-(alkylamino)-1-methylpyrimidin-2-one | Nucleophilic Displacement |
| 2-Chloropyrimidine (B141910) | Aminopyrazole | 2-(Pyrazol-amino)pyrimidine | Nucleophilic Substitution |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. To apply this to the pyrimidine core, a halogenated derivative is typically required. For example, 2-methoxy-5-bromopyrimidine can undergo a Suzuki cross-coupling reaction with various heteroarylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a base like sodium carbonate to yield the corresponding 5-aryl or 5-heteroaryl pyrimidines. worktribe.comnih.gov This methodology allows for the introduction of a wide range of complex aryl and heteroaryl substituents onto the pyrimidine ring. nih.gov
Research has demonstrated the synthesis of 5-pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid, which are then used in Suzuki reactions with heteroaryl halides to create new heteroarylpyrimidine derivatives. worktribe.comnih.gov This highlights the versatility of the pyrimidine scaffold in constructing larger, conjugated molecular systems.
Table 2: Examples of Suzuki Cross-Coupling with Pyrimidine Derivatives
| Pyrimidine Substrate | Coupling Partner | Catalyst System | Product Type |
| 2-Methoxy-5-bromopyrimidine | Heteroarylboronic acid | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | 2-Methoxy-5-heteroarylpyrimidine |
| 4,6-Dichloropyrimidine | 5-Pyrimidylboronic acid | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | 4,6-Bis(5-pyrimidyl)pyrimidine |
| 6-Chloro-pyrimidine derivative | Arylboronic acids | Pd(PPh₃)₄ | 4-Amino-6-aryl-pyrimidin-2-one |
Functional Group Interconversions on the Ester Moiety
The methyl ester group at the C5 position of this compound is a versatile handle for a variety of functional group transformations, enabling the synthesis of amides, alcohols, and aldehydes.
The conversion of the methyl ester to an amide is a fundamental transformation in organic synthesis. This can be achieved by direct aminolysis, which involves heating the ester with ammonia (B1221849) or a primary/secondary amine. khanacademy.orgyoutube.com While this reaction can be slow, it is often effective. For more efficient amide bond formation, the ester is typically first hydrolyzed to the corresponding carboxylic acid (2-methoxypyrimidine-5-carboxylic acid). clearsynth.comcymitquimica.comcymitquimica.com This carboxylic acid can then be coupled with an amine using a variety of coupling agents.
Common coupling agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive such as HOBt (hydroxybenzotriazole), or other reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). researchgate.netrsc.org These methods facilitate the formation of an amide bond under mild conditions and are compatible with a wide range of functional groups on the amine coupling partner. researchgate.net This strategy has been successfully employed in the synthesis of various pyrimidine-5-carboxamide derivatives. nih.govsioc-journal.cn
Table 3: Common Reagents for Amide Formation from Carboxylic Acids
| Coupling Reagent | Additive (if any) | Base (if any) | Key Feature |
| EDC·HCl | HOBt | DIPEA or Et₃N | Water-soluble byproducts, mild conditions |
| HBTU | None | DIPEA or Hunig's base | High efficiency, rapid reactions |
| MsCl | N-methylimidazole (NMI) | NMI | Effective for electron-deficient amines |
| DCC | DMAP | Not always required | Forms insoluble urea (B33335) byproduct |
The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Alcohol Formation: A strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically used to reduce esters to primary alcohols. libretexts.orglibretexts.org The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide (B1231860) and a second hydride addition to the intermediate aldehyde. libretexts.org This process converts this compound into (2-methoxypyrimidin-5-yl)methanol. Other reagents like diborane (B8814927) (B₂H₆) or catalytic hydrosilylation with manganese catalysts can also achieve this transformation. nih.govresearchgate.net
Aldehyde Formation: The reduction of an ester to an aldehyde requires a less reactive, sterically hindered reducing agent that can stop the reaction at the aldehyde stage without further reduction to the alcohol. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. libretexts.orgvanderbilt.edu The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction of the resulting aldehyde. libretexts.org This method would convert this compound into 2-methoxypyrimidine-5-carbaldehyde.
Table 4: Reduction of Esters to Alcohols and Aldehydes
| Desired Product | Reagent | Typical Conditions |
| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup |
| Primary Alcohol | Diborane (BH₃·THF) | THF, room temperature |
| Aldehyde | Diisobutylaluminum hydride (DIBAL-H) | Toluene or Hexane, -78 °C |
Structure-Reactivity Relationships in Derivatization
The reactivity of the pyrimidine ring and its associated functional groups is intricately linked to the electronic and steric properties of its substituents. In this compound, the arrangement of an electron-donating group (EDG), an electron-withdrawing group (EWG), and the inherent electron-deficient nature of the diazine ring creates a unique chemical environment that dictates the course and efficiency of derivatization reactions.
Electronic Effects on the Pyrimidine Core
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. bhu.ac.in This characteristic makes the unactivated ring generally resistant to electrophilic substitution but susceptible to nucleophilic attack. bhu.ac.ingrowingscience.com The substituents on this compound significantly modulate this reactivity.
Electron-Withdrawing Group (EWG) Effect: The methyl carboxylate group at the C5 position is a strong -M (negative mesomeric) and -I (negative inductive) group. It further deactivates the ring towards electrophiles but significantly activates it for nucleophilic and radical substitutions. nih.govdalalinstitute.com Studies on related systems have shown that strong EWGs like nitro (-NO₂) or carboxylate (-COOMe) groups at the C5 position can drastically increase the rate of nucleophilic aromatic substitution (SNAr) by several orders of magnitude. nih.gov This is due to the stabilization of the negatively charged Meisenheimer intermediate formed during the reaction. wikipedia.org
Electron-Donating Group (EDG) Effect: The methoxy group at the C2 position is an electron-donating +M (positive mesomeric) group. This EDG increases the electron density of the ring, which can counteract the deactivating effect of the nitrogen atoms and the C5-carboxylate group to some extent, particularly for electrophilic attack. rsc.org However, its primary influence in derivatization is often seen in directing the position of attack and influencing the reactivity of adjacent positions. For instance, an EDG at the 2-position can increase the basicity of the pyrimidine, allowing for the protonation necessary to facilitate certain reactions like Minisci-type radical substitutions. ucla.edu
Nucleophilic Aromatic Substitution (SNAr)
Leaving groups at the C2, C4, and C6 positions of the pyrimidine ring are susceptible to displacement by nucleophiles. bhu.ac.in For this compound, the C2-methoxy group could potentially act as a leaving group, although it is less reactive than typical leaving groups like halogens. nih.gov The reactivity in SNAr reactions is highly dependent on:
The Leaving Group: Studies on other pyrimidine systems have shown that sulfonyl groups are superior leaving groups compared to halides or methylthio groups, leading to significantly faster reaction rates. nih.gov While the methoxy group is not as active, its substitution can be achieved under more forcing conditions.
Ring Activation: The presence of the C5-carboxylate group is critical for activating the C2 position towards nucleophilic attack by stabilizing the anionic intermediate. nih.govdalalinstitute.com
Position of Attack: In di-substituted pyrimidines, the position of nucleophilic attack is selective. Generally, the C4 position is more reactive towards nucleophilic substitution than the C2 position due to greater stabilization of the reaction intermediate. stackexchange.com
Cycloaddition Reactions
The electron-deficient nature of the pyrimidine-5-carboxylate system makes it a suitable component in inverse-electron-demand Diels-Alder (IEDDA) reactions. organic-chemistry.orgnih.gov Research on the synthesis of pyrimidines from 1,2,3-triazines reacting with amidines highlights key structure-reactivity relationships. organic-chemistry.org The reaction rate is highly sensitive to the electronic properties of the reacting amidine.
This relationship was quantified using a Hammett plot, which correlates the reaction rate with the electronic properties of substituents on the benzamidine. The resulting negative ρ (rho) value of -1.50 indicates that electron-donating groups on the nucleophilic amidine accelerate the reaction by stabilizing the positive charge buildup in the transition state. csu.edu.au This confirms the inverse-electron-demand nature of the cycloaddition.
Table 1: Effect of Amidine Substituent on Pyrimidine Formation Yield
Data adapted from a general synthesis of 2-substituted pyrimidine-5-carboxylic esters. nih.gov
Steric Effects
Steric hindrance can significantly impact the reactivity of pyrimidine-5-carboxylates. nih.gov In derivatization reactions, bulky substituents near the reaction center can impede the approach of a nucleophile or another reactant, slowing down or preventing the reaction. csir.co.zaacs.org For example, in the synthesis of pyrimidines from C4/C6 dimethyl-substituted 1,2,3-triazines, the reaction rate was observed to be considerably slower than with the unsubstituted analogue, demonstrating the influence of steric hindrance. organic-chemistry.org Similarly, steric encumbrance at the C5 position of the pyrimidine ring has been shown to adversely affect the yield of ring transformation reactions. nih.gov
Table 2: Impact of Steric Hindrance on Reaction Rate
Data shows the effect of methyl substitution on the rate of reaction with benzamidine, highlighting steric effects. organic-chemistry.org
Computational and Theoretical Chemistry Studies of Methyl 2 Methoxypyrimidine 5 Carboxylate
Reaction Mechanism Elucidation and Computational Modeling
Computational modeling is instrumental in mapping the reaction pathways for the synthesis and transformation of pyrimidine (B1678525) derivatives. By calculating the energies of reactants, transition states, and products, researchers can determine the most favorable reaction mechanisms.
Theoretical studies on related pyrimidine syntheses often investigate multi-step reaction mechanisms that can be subject to acid catalysis. nih.gov For instance, the formation of the core pyrimidine ring can involve steps like Knoevenagel condensation and Michael addition, followed by cyclization. nih.gov Computational models, such as Density Functional Theory (DFT), are used to calculate the free energy profiles of these pathways. nih.gov
In a typical synthesis of a substituted pyrimidine-5-carboxylate, an acid catalyst can facilitate key steps. For example, in a Biginelli-type reaction for tetrahydropyrimidine-5-carboxylates, a catalytic amount of acid, such as HCl, is often used. mdpi.com Computational studies can model the role of the proton in stabilizing intermediates and lowering the activation energy of transition states, thereby elucidating the catalytic cycle. While specific modeling of acid-catalyzed processes for Methyl 2-methoxypyrimidine-5-carboxylate is not extensively detailed in the literature, the principles from similar systems are applicable. The reaction often proceeds through several mechanistic steps, and computational analysis helps identify the rate-determining step and optimize reaction conditions for better yields. nih.gov
While computational studies have been applied to various reactions of pyrimidines, detailed mechanistic elucidation for the transition metal-catalyzed methylation leading specifically to this compound is an area requiring further investigation. General computational approaches for such mechanisms would involve modeling the oxidative addition, transmetalation, and reductive elimination steps characteristic of cross-coupling reactions. DFT calculations would be employed to map the potential energy surface, identify key intermediates and transition states, and evaluate the energetic feasibility of different catalytic cycles. These studies are crucial for understanding catalyst efficiency and selectivity.
Electronic Structure and Reactivity Predictions
The electronic properties of this compound dictate its reactivity. Computational quantum chemistry methods are essential for predicting these properties.
The distribution of electrons within the this compound molecule is key to its chemical behavior. DFT calculations are commonly used to investigate its electronic structure. materialsciencejournal.org Analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's reactivity. materialsciencejournal.orgresearchgate.net The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net
Molecular Electrostatic Potential (MESP) maps are also generated to visualize the electron density distribution. materialsciencejournal.org These maps show regions of negative potential (electron-rich areas, prone to electrophilic attack) and positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate and methoxy (B1213986) groups are expected to be electron-rich centers. Such analyses are vital for predicting how the molecule will interact with other reagents. mdpi.com
Table 1: Theoretical Computational Parameters for a Related Pyrimidine Derivative Data derived from studies on structurally similar compounds to illustrate typical computational outputs.
| Parameter | Method | Basis Set | Calculated Value | Reference |
| HOMO Energy | DFT/B3LYP | 6-311++G(d,p) | -6.5 eV | materialsciencejournal.org |
| LUMO Energy | DFT/B3LYP | 6-311++G(d,p) | -1.8 eV | materialsciencejournal.org |
| Energy Gap (ΔE) | DFT/B3LYP | 6-311++G(d,p) | 4.7 eV | materialsciencejournal.org |
| Dipole Moment | B3LYP | 6-31G** | 3.5 D | researchgate.net |
Theoretical calculations, including Hartree-Fock (H-F) and DFT methods, can quantify these electronic effects. mdpi.com These studies help predict the most likely sites for electrophilic and nucleophilic substitution. For instance, calculations on the electronic structure of pyrimidine and its halogenated derivatives have been used to determine their ionization cross-sections, providing a measure of their ionization efficiency. mdpi.com Such theoretical insights are fundamental to understanding the chemical properties and designing new synthetic routes involving the pyrimidine scaffold. nih.gov
Conformational Analysis and Molecular Dynamics
The three-dimensional structure and flexibility of this compound are crucial for its interactions and properties. Conformational analysis studies the different spatial arrangements of atoms that result from rotation around single bonds. youtube.com
For this compound, rotations around the C2-O (methoxy) and C5-C (carboxylate) single bonds are of primary interest. Computational methods can predict the most stable conformations by calculating the potential energy as a function of torsion angles. youtube.com The preferred geometry is one that minimizes steric hindrance and optimizes electronic interactions, such as hyperconjugation. youtube.com
Methyl 2 Methoxypyrimidine 5 Carboxylate As a Versatile Synthetic Building Block
Role in the Construction of Complex Heterocyclic Systems
The structure of Methyl 2-methoxypyrimidine-5-carboxylate is well-suited for the elaboration of more complex, often polycyclic, heterocyclic systems. The ester and methoxy (B1213986) groups, along with the nitrogen atoms of the pyrimidine (B1678525) ring, provide multiple reactive centers that can be targeted selectively to build fused or linked ring systems.
One of the most common strategies involves the chemical modification of the methyl ester group. For instance, the ester can be converted into a carbohydrazide (B1668358) by reacting it with hydrazine (B178648) hydrate. This resulting hydrazide is a crucial intermediate that can undergo cyclization reactions with various reagents to form five-membered heterocycles. Depending on the reaction partner, this can lead to the formation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, or 1,2,4-triazoles, effectively attaching a new heterocyclic ring to the C5 position of the original pyrimidine scaffold.
Furthermore, the pyrimidine ring itself can participate in annulation reactions, where a new ring is fused onto the existing one. While less common, reactions targeting the nitrogen atoms or adjacent carbon positions can be employed to construct bicyclic systems like pyrimido[4,5-d]pyrimidines or other related fused heterocycles, which are of significant interest in medicinal chemistry.
Precursor to Advanced Organic Synthons
A primary role of this compound is to serve as a starting material for the creation of other, more advanced, synthetic building blocks, known as synthons. Through targeted chemical transformations, the initial compound can be converted into a variety of derivatives, each with unique reactivity for subsequent synthetic steps. cymitquimica.com
The most fundamental transformation is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-methoxypyrimidine-5-carboxylic acid . cymitquimica.com This acid is a key synthon in its own right, enabling amide bond formation through coupling reactions with amines. The use of standard peptide coupling agents (such as HATU or EDC) allows for the synthesis of a wide array of amides, significantly diversifying the molecular structure.
The functional groups of this compound can be selectively transformed to yield a range of useful intermediates. The following table summarizes some key transformations that generate advanced organic synthons.
| Starting Material | Reagent(s) | Resulting Synthon | Synthon Class |
| This compound | NaOH or LiOH (hydrolysis) | 2-Methoxypyrimidine-5-carboxylic acid | Carboxylic Acid |
| 2-Methoxypyrimidine-5-carboxylic acid | SOCl₂ or (COCl)₂ | 2-Methoxypyrimidine-5-carbonyl chloride | Acid Chloride |
| 2-Methoxypyrimidine-5-carboxylic acid | R-NH₂, Coupling Agent (e.g., HATU) | N-substituted-2-methoxypyrimidine-5-carboxamide | Amide |
| This compound | NH₂NH₂·H₂O | 2-Methoxypyrimidine-5-carbohydrazide | Hydrazide |
| This compound | R-NH₂ (Nucleophilic Substitution) | Methyl 2-(alkylamino)pyrimidine-5-carboxylate | Substituted Pyrimidine |
The 2-methoxy group is also a key reactive handle. As an electron-donating group, it activates the pyrimidine ring, but it can also be replaced via nucleophilic aromatic substitution. cymitquimica.com Reacting the compound with various nucleophiles, such as primary or secondary amines, can displace the methoxy group to introduce new functionalities at the C2 position. This reaction creates a new family of 2-substituted pyrimidine synthons, further expanding the synthetic possibilities.
Applications in Fine Chemical Synthesis
In the context of fine chemical synthesis, this compound is valued as a "scaffold" or "building block" for creating high-value molecules, particularly for the pharmaceutical and agrochemical industries. cymitquimica.com The pyrimidine core is a privileged structure in drug discovery, meaning it frequently appears in molecules that exhibit biological activity.
This compound provides a robust starting point for creating libraries of related molecules in medicinal chemistry programs. By systematically modifying the C2 and C5 positions, chemists can generate a large number of derivatives for biological screening. For example, the synthesis of various amides from the corresponding carboxylic acid allows for the exploration of how different substituents impact a molecule's ability to interact with a biological target.
While specific, large-scale industrial applications of this exact molecule are not widely documented in public literature, its utility is well-established in research and development settings. It serves as a key intermediate in multi-step syntheses of complex target molecules, where the pyrimidine core is a required pharmacophore. The ability to easily introduce diversity at two key positions makes it an efficient and valuable tool for discovering new lead compounds in the development of novel therapeutics and other specialized chemical products. cymitquimica.comorganic-chemistry.org
Green Chemistry Principles in the Synthesis of Pyrimidine 5 Carboxylates
Solvent-Free and Environmentally Benign Reaction Conditions
A cornerstone of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as reaction solvents. powertechjournal.com For the synthesis of pyrimidine-5-carboxylates, several solvent-free and environmentally benign strategies have been developed, offering advantages such as cleaner reactions, higher product yields, and simplified separation and purification processes. rasayanjournal.co.inias.ac.in
One notable approach is the use of multicomponent reactions (MCRs) under solvent-free conditions. For instance, pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives have been synthesized through a one-pot, three-component reaction of an aldehyde, malononitrile (B47326) or cyanoacetamide, and urea (B33335)/thiourea using ammonium (B1175870) chloride as an inexpensive and readily available catalyst at 110°C without any solvent. ias.ac.in This method is lauded for its simplicity, speed, and eco-friendly nature. ias.ac.in Similarly, other studies have demonstrated the condensation of various salicylaldehydes and secondary amines with malononitrile using a TiO2-SiO2 catalyst at 80°C under solvent-free conditions to produce pyrimidine (B1678525) derivatives. powertechjournal.comrasayanjournal.co.in
Another technique gaining traction is "Grindstone Chemistry," a mechanical method that initiates reactions by grinding solid reactants together, often with a catalyst, thereby avoiding the need for solvents. researchgate.net This solvent-free approach has been successfully used for the synthesis of dihydropyrimidinones, a related class of pyrimidines, using CuCl₂·2H₂O as a catalyst. researchgate.netmdpi.com The primary benefits include preventing pollution at the source and enabling rapid, efficient chemical transformations. researchgate.net
When a solvent is necessary, the focus shifts to environmentally benign alternatives like water. powertechjournal.com Water is an ideal green solvent due to its non-toxicity, abundance, and safety. powertechjournal.com Research has shown that reactions such as the synthesis of pyrano[2,3-d]pyrimidine derivatives can be efficiently carried out in aqueous media. eurekaselect.com
Table 1: Examples of Solvent-Free and Benign Solvent Conditions in Pyrimidine Synthesis
| Synthesis Method | Reactants | Catalyst/Conditions | Solvent | Key Advantage |
|---|---|---|---|---|
| One-pot MCR | Substituted benzaldehyde, malononitrile, urea/thiourea | Ammonium chloride, 110°C | None | Simple, quick, eco-friendly. ias.ac.in |
| Catalytic Condensation | Salicylaldehydes, secondary amines, malononitrile | TiO2-SiO2, 80°C | None | Cost-effective and environmentally friendly. rasayanjournal.co.in |
| Grindstone Chemistry | Aldehyde derivative, urea, 1,3-dicarbonyl compound | CuCl₂·2H₂O, grinding | None | Avoids solvent-related problems, rapid synthesis. researchgate.net |
Energy-Efficient Synthesis Technologies (e.g., Microwave-Assisted)
Reducing energy consumption is a key objective of green chemistry. powertechjournal.com Microwave-assisted synthesis has emerged as a powerful and energy-efficient technology for synthesizing pyrimidine derivatives, offering significant advantages over conventional heating methods. powertechjournal.comrsc.org Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields. rsc.orgmdpi.comnih.gov
In the synthesis of pyrimido[4,5-b]quinolines, a class of fused pyrimidines, microwave-assisted intramolecular cyclization proved to be a simple, efficient, and versatile one-step method. nih.gov Compared to conventional heating, this technique resulted in high yields under mild conditions with an easy work-up. nih.gov Similarly, a one-pot, three-component synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates was achieved in 3-6 minutes with yields of 78–94% using microwave irradiation in water, without the need for a catalyst. nih.gov
Another energy-efficient technique is the use of ultrasound irradiation. Sonochemical methods can enhance mass transfer and accelerate chemical reactions, leading to higher yields and reduced energy input. powertechjournal.comrasayanjournal.co.in
Table 2: Comparison of Microwave-Assisted vs. Conventional Heating in Pyrimidine Synthesis
| Product Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine Schiff bases | Conventional Heating (80°C) | 8 hours | Trace amounts | rsc.org |
| Pyrrolo[2,3-d]pyrimidine Schiff bases | Microwave-Assisted (80°C) | 10 minutes | 87-93% | rsc.org |
| 3-(2-(4-fluorobenzyl)-4-(substituted phenyl) pyrimidin-6-yl)-2H-chromen-2-ones | Conventional Heating | Longer | Lower | mdpi.com |
| 3-(2-(4-fluorobenzyl)-4-(substituted phenyl) pyrimidin-6-yl)-2H-chromen-2-ones | Microwave-Assisted | Shorter | Improved | mdpi.com |
| Pyrimido[4,5-d]pyrimidines | Conventional Heating | Long | Moderate | researchgate.net |
Atom Economy and Waste Minimization Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Reactions with high atom economy are inherently designed to minimize waste.
Multicomponent reactions (MCRs) are exemplary in their adherence to the principle of atom economy. rasayanjournal.co.in By combining three or more reactants in a single step to form a product that contains portions of all starting materials, MCRs significantly reduce the generation of byproducts and waste. rasayanjournal.co.innih.gov The Biginelli reaction, a well-known MCR for synthesizing dihydropyrimidinones, is noted for being an atom-economical method. semanticscholar.org This approach not only simplifies synthetic procedures and reduces reaction times but also inherently minimizes waste, making it a highly sustainable strategy. rasayanjournal.co.in
Another crucial strategy for waste minimization is the use of recoverable and reusable catalysts. Heterogeneous catalysts, for example, can be easily separated from the reaction mixture and reused for multiple cycles without a significant loss in catalytic efficiency, which reduces waste and improves the cost-effectiveness of the synthesis. powertechjournal.comrasayanjournal.co.in
Furthermore, biological processes like the pyrimidine salvage pathway offer a conceptual model for waste minimization. creative-proteomics.comyoutube.com In this pathway, cells recycle pre-existing pyrimidine bases and nucleosides from the degradation of DNA and RNA to synthesize new nucleotides, thus conserving energy and resources. youtube.comnih.gov This biological recycling principle inspires chemists to design synthetic pathways where byproducts are not discarded but are instead utilized as starting materials for other valuable products.
Future Research Perspectives in Methyl 2 Methoxypyrimidine 5 Carboxylate Chemistry
Development of Novel and Efficient Synthetic Methodologies
The synthesis of 2-substituted pyrimidine-5-carboxylic esters, including methyl 2-methoxypyrimidine-5-carboxylate, has traditionally been a focus of synthetic chemists. One established high-yielding and direct approach involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org This method is notable for its ability to produce pyrimidines without substitution at the 4-position. organic-chemistry.org
Future research in this area is likely to focus on the development of even more efficient, atom-economical, and environmentally benign synthetic strategies. This includes the exploration of multicomponent reactions, which allow for the construction of complex molecules in a single step from readily available starting materials. wikipedia.org Additionally, the use of novel catalytic systems, such as those based on earth-abundant metals, could provide more sustainable alternatives to traditional methods. Microwave-assisted and flow-chemistry-based syntheses also present promising avenues for accelerating reaction times and improving yields and scalability.
Another area of interest is the development of methods that allow for the late-stage functionalization of the pyrimidine (B1678525) ring, which would be highly valuable for creating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.
| Synthetic Approach | Key Features | Potential Advantages |
| Multicomponent Reactions | Single-step synthesis from multiple starting materials. | High efficiency, atom economy, and diversity of products. |
| Novel Catalysis | Utilization of earth-abundant metals or photoredox catalysts. | Increased sustainability and reduced cost. |
| Flow Chemistry | Continuous reaction processing in microreactors. | Improved safety, scalability, and reaction control. |
| Late-Stage Functionalization | Introduction of functional groups in the final steps of a synthesis. | Rapid generation of diverse analogues for SAR studies. |
Exploration of Undiscovered Chemical Transformations
The reactivity of the this compound core is ripe for further exploration. While the general reactivity of pyrimidines is understood, the specific interplay of the methoxy (B1213986) and carboxylate substituents in this molecule could lead to novel and unexpected chemical transformations.
Future research could focus on exploring the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on the pyrimidine ring. The electron-donating methoxy group and the electron-withdrawing carboxylate group will exert competing electronic effects, potentially enabling fine-tuned control over substitution patterns.
Furthermore, the potential for this molecule to participate in pericyclic reactions, such as Diels-Alder or [4+2] cycloadditions, remains largely unexplored. The pyrimidine ring can act as either a diene or a dienophile, and investigating its behavior in these reactions could open up new pathways to complex fused heterocyclic systems. The development of novel cross-coupling reactions involving the C-H bonds of the pyrimidine ring would also represent a significant advance, providing a direct method for carbon-carbon and carbon-heteroatom bond formation.
Advanced Computational Approaches for Design and Prediction
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental design and accelerating the discovery process. For this compound, advanced computational approaches can provide valuable insights into its chemical behavior.
Density Functional Theory (DFT) calculations can be employed to predict the molecule's electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential. nih.govmdpi.com This information is crucial for understanding its reactivity towards different reagents and for predicting the most likely sites for chemical attack. nih.govmdpi.com For instance, DFT can help rationalize the regioselectivity of substitution reactions and predict the feasibility of proposed reaction mechanisms.
Molecular docking studies are another powerful computational tool, particularly relevant for drug discovery applications. nih.govmdpi.commdpi.comekb.eg By docking this compound and its derivatives into the active sites of biological targets, researchers can predict their binding affinities and modes of interaction. nih.govmdpi.commdpi.comekb.eg This in silico screening can help to prioritize compounds for synthesis and biological testing, saving significant time and resources. The prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties through computational models is also becoming increasingly important in the early stages of drug development. nih.gov
| Computational Method | Application for this compound | Predicted Properties |
| Density Functional Theory (DFT) | Elucidating electronic structure and reactivity. | Molecular orbitals, electrostatic potential, reaction energies. |
| Molecular Docking | Predicting binding to biological targets. | Binding affinity, interaction modes, potential as a drug lead. |
| ADME Prediction | In silico assessment of pharmacokinetic properties. | Absorption, distribution, metabolism, excretion profiles. |
Expanding Utility as a Building Block for Diverse Molecular Architectures
This compound is a valuable building block for the synthesis of a wide range of more complex molecular architectures, particularly those with biological activity. The pyrimidine scaffold is a common feature in many approved drugs and natural products. microbenotes.comnih.gov
Future research will likely focus on leveraging the reactivity of this compound to construct novel heterocyclic systems. For example, the carboxylate group can be readily converted into other functional groups, such as amides, aldehydes, or alcohols, which can then be used in subsequent cyclization reactions to form fused-ring systems. The methoxy group can also be a handle for further functionalization, for instance, through nucleophilic substitution.
The use of this compound in the synthesis of potent enzyme inhibitors, receptor antagonists, and other pharmacologically active molecules is an area of significant potential. ucla.edu Its ability to participate in various coupling reactions, such as Suzuki and Sonogashira couplings, further enhances its utility as a versatile scaffold for the construction of complex and diverse molecular libraries for high-throughput screening. The development of novel pyrimidine derivatives from this starting material could lead to the discovery of new therapeutic agents for a variety of diseases. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-methoxypyrimidine-5-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : A typical route involves nucleophilic substitution or coupling reactions. For example, alkylation of pyrimidine intermediates with methyl iodide under basic conditions can introduce the methoxy group. In analogous syntheses, boronic acid derivatives (e.g., 2-methoxypyrimidine-5-boronic acid) are used in Suzuki-Miyaura coupling to construct the pyrimidine ring . Reaction conditions, such as temperature (e.g., 0–60°C) and solvent polarity (e.g., DMF vs. THF), critically affect regioselectivity and yield. Purification often requires column chromatography with gradients of ethyl acetate/hexane .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- FTIR/Raman : Detect characteristic vibrations (C=O stretch ~1700 cm⁻¹, C-O-C stretch ~1250 cm⁻¹) .
- NMR : ¹H NMR shows singlet peaks for methoxy groups (~δ 3.9 ppm) and aromatic protons (pyrimidine ring, δ 8.0–8.5 ppm). ¹³C NMR confirms ester carbonyl (~δ 165 ppm) .
- HPLC/GC : Purity assessment (>95%) using reverse-phase C18 columns or GC with flame ionization detection .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; rinse exposed skin/eyes with water immediately .
- Waste disposal: Segregate halogenated solvents and pyrimidine derivatives; consult certified waste management services .
Advanced Research Questions
Q. How does the methoxy group at the 2-position influence the pyrimidine ring’s reactivity in further functionalization?
- Methodological Answer : The electron-donating methoxy group deactivates the pyrimidine ring toward electrophilic substitution but enhances nucleophilic aromatic substitution (NAS) at the 4- and 6-positions. For example, in palladium-catalyzed cross-coupling reactions, the 5-carboxylate ester acts as a directing group, enabling selective C-H activation at the 4-position. Computational studies (DFT) can model charge distribution to predict reactivity .
Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., methyl 2-chloropyrimidine-5-carboxylate from incomplete methoxylation) .
- Optimization : Screen bases (e.g., K₂CO₃ vs. NaH) to minimize hydrolysis of the methyl ester. For example, K₂CO₃ in DMF at 60°C improves methoxy group incorporation .
Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Conditions : The ester group is hydrolyzed slowly (t½ >24 hr at pH 2) due to protonation of the pyrimidine nitrogen, reducing nucleophilic attack.
- Basic Conditions : Rapid saponification occurs (t½ <1 hr at pH 12) via hydroxide ion attack on the ester carbonyl. Stability studies using pH-controlled NMR or UV-Vis kinetics quantify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
